9-methyltetracyclo[6.2.1.13,6.02,7]dodec-4-ene
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Overview
Description
9-Methyltetracyclo[6.2.1.13,6.02,7]dodec-4-ene is a complex organic compound with the molecular formula C13H18. This compound is characterized by its unique tetracyclic structure, which includes multiple fused rings. It is also known by its systematic name, 1,4:5,8-Dimethanonaphthalene, 1,2,3,4,4a,5,8,8a-octahydro-2-methyl-.
Preparation Methods
The synthesis of 9-methyltetracyclo[6.2.1.13,6.02,7]dodec-4-ene typically involves a series of cycloaddition reactions. One common method is the Diels-Alder reaction, where cyclopentadiene reacts with a suitable dienophile to form the tetracyclic structure. The reaction conditions often require elevated temperatures and the presence of a catalyst to facilitate the formation of the desired product .
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
9-Methyltetracyclo[6.2.1.13,6.02,7]dodec-4-ene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of saturated hydrocarbons.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alkanes.
Scientific Research Applications
9-Methyltetracyclo[6.2.1.13,6.02,7]dodec-4-ene has several scientific research applications:
Chemistry: It is used as a model compound in studies of cycloaddition reactions and the synthesis of complex organic molecules.
Biology: Its derivatives are investigated for potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Mechanism of Action
The mechanism of action of 9-methyltetracyclo[6.2.1.13,6.02,7]dodec-4-ene involves its interaction with various molecular targets. In biological systems, it may interact with enzymes and receptors, altering their activity and leading to specific physiological effects. The exact pathways and targets depend on the specific derivative and its intended application .
Comparison with Similar Compounds
9-Methyltetracyclo[6.2.1.13,6.02,7]dodec-4-ene can be compared with other similar compounds, such as:
- 9-(Methoxymethyl)-10-methyltetracyclo[6.2.1.1{3,6}.0{2,7}]dodec-4-ene : This compound has a similar tetracyclic structure but includes a methoxymethyl group, which can alter its reactivity and applications .
- 9-Ethenyl-10-methyltetracyclo[6.2.1.1{3,6}.0{2,7}]dodec-4-ene : This variant contains an ethenyl group, which can participate in additional chemical reactions, such as polymerization .
The uniqueness of 9-methyltetracyclo[62113,6
Properties
CAS No. |
224187-36-4 |
---|---|
Molecular Formula |
C13H18 |
Molecular Weight |
174.28 g/mol |
IUPAC Name |
9-methyltetracyclo[6.2.1.13,6.02,7]dodec-4-ene |
InChI |
InChI=1S/C13H18/c1-7-4-10-6-11(7)13-9-3-2-8(5-9)12(10)13/h2-3,7-13H,4-6H2,1H3 |
InChI Key |
FMZITCJWMYHQFG-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2CC1C3C2C4CC3C=C4 |
Related CAS |
26874-63-5 |
Origin of Product |
United States |
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